

A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents

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Compound of Interest

Compound Name: 10-Methyl-10H-phenothiazine-3-carbaldehyde

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Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from antipsychotic drugs to organic electronics. The performance of these compounds is intrinsically linked to their behavior in solution, making the choice of solvent a critical parameter in their application and development. This guide provides a comprehensive comparison of the performance of various phenothiazine derivatives in different solvents, supported by experimental data on their solubility, stability, and photophysical properties.

Data Summary

The following tables summarize the quantitative data on the solubility and photophysical properties of selected phenothiazine derivatives in a range of solvents.

Solubility of Phenothiazine Derivatives

The solubility of phenothiazine derivatives is a crucial factor in their formulation and delivery. The following table presents the solubility data for several common phenothiazine drugs in water, ethanol, and 1-octanol at different temperatures.

Table 1: Solubility (molar fraction, x) of Phenothiazine Derivatives in Various Solvents at Different Temperatures.^[1]

Derivative	Solvent	T = 290 K	T = 300 K	T = 310 K	T = 320 K	T = 330 K	T = 340 K	T = 350 K
Chlorpromazine HCl	Water	0.0015	0.0023	0.0035	0.0053	0.0079	0.0116	0.0168
Ethanol	0.0008	0.0012	0.0018	0.0027	0.0040	0.0059	0.0086	
1-Octanol	0.0003	0.0005	0.0008	0.0012	0.0018	0.0027	0.0040	
Fluphenazine di-HCl	Water	0.0001	0.0002	0.0003	0.0004	0.0006	0.0009	0.0013
Ethanol	0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024	
1-Octanol	< 0.0001	< 0.0001	< 0.0001	0.0001	0.0002	0.0003	0.0004	
Promazine HCl	Water	0.0030	0.0045	0.0067	0.0100	0.0147	0.0215	0.0311
Ethanol	0.0018	0.0027	0.0041	0.0061	0.0090	0.0132	0.0192	
1-Octanol	0.0004	0.0006	0.0009	0.0014	0.0021	0.0031	0.0045	
Thioridazine HCl	Water	0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0023
Ethanol	0.0005	0.0008	0.0012	0.0018	0.0027	0.0040	0.0059	
1-Octanol	0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024	
Trifluoperazine di-HCl	Water	0.0001	0.0002	0.0003	0.0004	0.0006	0.0009	0.0013
Ethanol	0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024	

1-Octanol	< 0.0001	< 0.0001	0.0001	0.0001	0.0002	0.0003	0.0004	
Triflupromazine HCl	Water	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024	0.0035
Ethanol	0.0009	0.0014	0.0021	0.0031	0.0046	0.0068	0.0100	
1-Octanol	0.0004	0.0006	0.0009	0.0014	0.0021	0.0031	0.0046	

The solubility of phenothiazine itself has also been determined in various solvent systems.

Table 2: Solubility of Phenothiazine in Different Solvents and Mixtures at 298.2 K.[\[2\]](#)

Solvent/Mixture	Mole Fraction Solubility (x)
Water	1.1×10^{-6}
Ethanol	1.8×10^{-2}
Propylene Glycol	1.2×10^{-2}
Ethanol + Water (50:50 w/w)	1.5×10^{-3}
Propylene Glycol + Water (50:50 w/w)	8.0×10^{-4}
Ethanol + Propylene Glycol (50:50 w/w)	1.5×10^{-2}
Ethanol + Propylene Glycol + Water (33:33:33 w/w/w)	2.5×10^{-3}

Photophysical Properties of Phenothiazine Derivatives

The photophysical properties of phenothiazine derivatives are critical for their applications in areas such as photoredox catalysis and organic light-emitting diodes. The solvent environment can significantly influence these properties.

Table 3: Photophysical Properties of 2-Substituted, 10-Alkylated Phenothiazine Derivatives in Various Solvents.[\[3\]](#)[\[4\]](#)

Derivative	Solvent	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Triplet Quantum Yield (Φ_T)	Triplet Lifetime (τ_T , μs)
Promazine HCl (PZ)	Acetonitrile	252, 303	450	0.58	25
Methanol	253, 304	460	0.60	20	
Phosphate Buffer (PBS)	251, 301	455	0.45	15	
2- Chlorpromazi ne HCl (CPZ)	Acetonitrile	257, 308	465	0.65	30
Methanol	258, 309	475	0.68	25	
Phosphate Buffer (PBS)	256, 306	470	0.03	< 1	
2- Trifluorometh ylpromazine HCl (TFMPZ)	Acetonitrile	258, 314	470	0.70	35
Methanol	259, 315	480	0.72	30	
Phosphate Buffer (PBS)	257, 312	475	0.04	< 1	
Thioridazine HCl (TR)	Acetonitrile	265, 315	460	0.55	22
Methanol	266, 316	470	0.57	18	
Phosphate Buffer (PBS)	264, 313	465	0.40	14	

Experimental Protocols

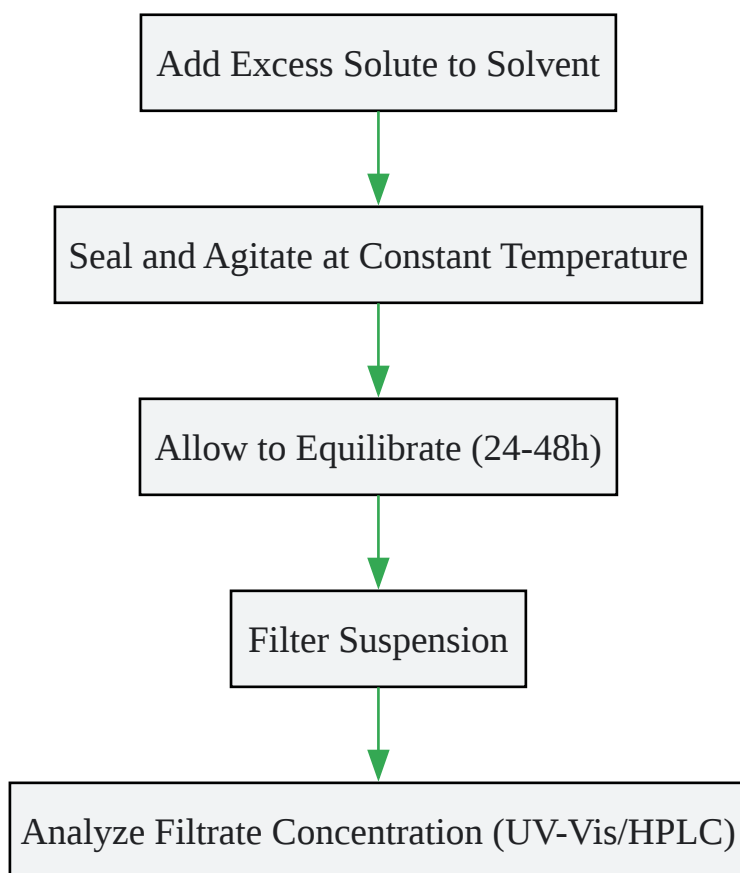
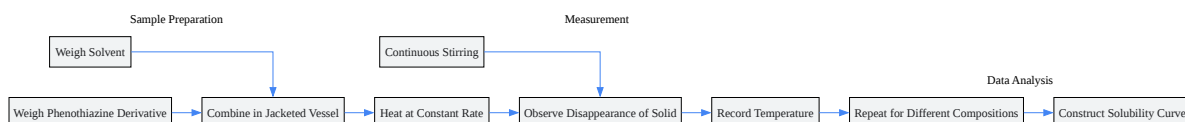
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

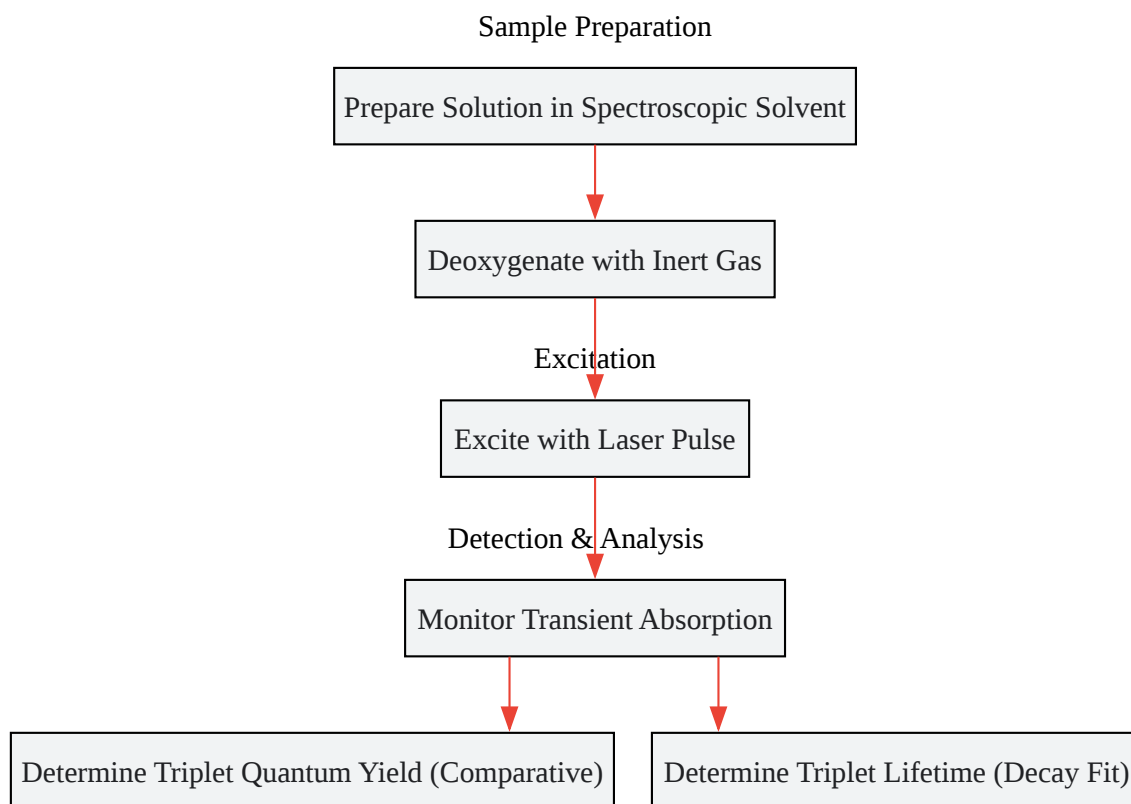
Solubility Determination

Dynamic (Visual) Method^[1]

This method is suitable for determining the temperature-dependent solubility of compounds with higher solubility.

- A known mass of the phenothiazine derivative is introduced into a jacketed glass vessel containing a known mass of the solvent.
- The mixture is heated at a constant rate while being continuously stirred with a magnetic stirrer.
- The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.
- The procedure is repeated for different compositions to obtain the complete solubility curve.





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